molecular formula C20H16ClNO5S B6084395 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate

4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate

Cat. No. B6084395
M. Wt: 417.9 g/mol
InChI Key: CWCONWVXCVKDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate, also known as APCN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research areas. APCN is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Scientific Research Applications

4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has been extensively studied for its potential applications in various research areas. One of the major applications of 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate is in the field of cancer research. 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has been studied for its anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate is primarily through the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate reduces the production of these inflammatory mediators, which can help to reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has also been shown to have antioxidant activity. Additionally, 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate in lab experiments is its potent inhibitory activity against COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate is its potential toxicity. 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has been shown to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate. One potential direction is the development of 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate analogs with improved potency and selectivity. Additionally, 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate could be studied in combination with other compounds to determine whether it has synergistic effects. Finally, 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate could be studied in animal models to determine its potential efficacy in vivo.
Conclusion
In conclusion, 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate is a synthetic compound that has potential applications in various research areas. Its potent inhibitory activity against COX-2 makes it a useful tool for studying the role of COX-2 in various biological processes. 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties, and has also been shown to inhibit the activity of HDAC. While there are limitations to its use in certain experiments, there are a number of future directions for research involving 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate.

Synthesis Methods

4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate can be synthesized through a multistep process involving the reaction of 2-chloro-1-naphthol with acetic anhydride to form 2-acetoxy-1-chloronaphthalene, which is then reacted with phenylsulfonyl chloride to produce 2-acetoxy-4-(phenylsulfonyl)chloronaphthalene. The final step involves the reaction of 2-acetoxy-4-(phenylsulfonyl)chloronaphthalene with acetyl chloride to form 4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate.

properties

IUPAC Name

[4-[acetyl(benzenesulfonyl)amino]-2-chloronaphthalen-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO5S/c1-13(23)22(28(25,26)15-8-4-3-5-9-15)19-12-18(21)20(27-14(2)24)17-11-7-6-10-16(17)19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCONWVXCVKDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)C)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate

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